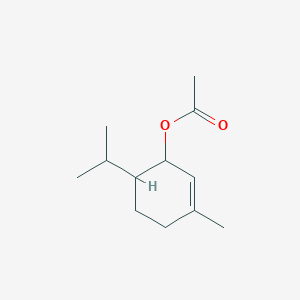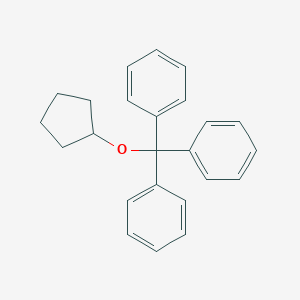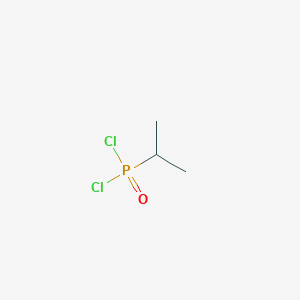
Isopropylphosphonic dichloride
Overview
Description
Isopropylphosphonic dichloride is an organophosphorus compound with the molecular formula C3H7Cl2OP. It is a colorless liquid that is used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity due to the presence of two chlorine atoms attached to the phosphorus atom, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylphosphonic dichloride can be synthesized through several methods. One common method involves the reaction of diethylisopropylphosphonate with phosphorus pentachloride or trichlorophosphate at elevated temperatures (around 110°C) for several hours . Another method includes the reduction of the aluminum chloride-phosphorus trichloride-isopropyl chloride complex with finely powdered antimony in diethyl phthalate solution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Isopropylphosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols to form corresponding phosphonates, phosphoramidates, or phosphonothioates.
Oxidation Reactions: It can be oxidized to form isopropylphosphonic acid or its derivatives.
Common Reagents and Conditions:
Alcohols and Triethylamine: Used in substitution reactions to form bis(fluoroalkyl) alkylphosphonates.
Oxidizing Agents: Such as hydrogen peroxide or peracids, used in oxidation reactions.
Major Products:
Phosphonates: Formed from substitution reactions with alcohols.
Phosphoramidates: Formed from substitution reactions with amines.
Phosphonothioates: Formed from substitution reactions with thiols.
Isopropylphosphonic Acid: Formed from oxidation reactions.
Scientific Research Applications
Isopropylphosphonic dichloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of isopropylphosphonic dichloride involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus-chlorine bonds. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Methylphosphonous Dichloride: Similar in structure but with a methyl group instead of an isopropyl group.
Ethylphosphonous Dichloride: Contains an ethyl group instead of an isopropyl group.
Butylphosphonous Dichloride: Contains a butyl group instead of an isopropyl group.
Uniqueness: Isopropylphosphonic dichloride is unique due to its specific reactivity profile and the steric effects imparted by the isopropyl group. This makes it particularly useful in the synthesis of certain organophosphorus compounds where other alkylphosphonous dichlorides may not be as effective .
Properties
IUPAC Name |
2-dichlorophosphorylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2OP/c1-3(2)7(4,5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHAQQISVPLKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383154 | |
| Record name | Isopropylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-46-0 | |
| Record name | Isopropylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



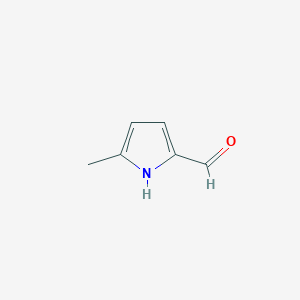

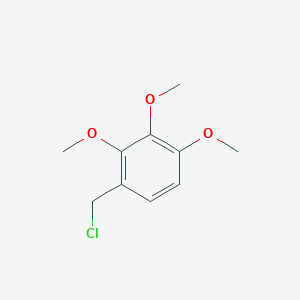

![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
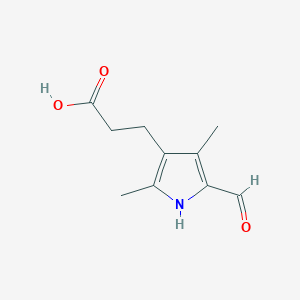


![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)
